Methyl 4-ethyl-3-ethynylbenzoate
Overview
Description
Methyl 4-ethyl-3-ethynylbenzoate: is an organic compound with the molecular formula C₁₂H₁₂O₂. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the 4-position and an ethynyl group at the 3-position, and the carboxylic acid group is esterified with methanol. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic materials.
Synthetic Routes and Reaction Conditions:
From 4-ethyl-3-ethynylbenzoic acid: The esterification reaction involves reacting 4-ethyl-3-ethynylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
From 4-ethyl-3-ethynylbenzaldehyde: This method involves the conversion of 4-ethyl-3-ethynylbenzaldehyde to the corresponding carboxylic acid followed by esterification with methanol.
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, resulting in different structural isomers.
Substitution: The compound can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Concentrated nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and fuming sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed:
Oxidation: 4-ethyl-3-ethynylbenzoic acid.
Reduction: 4-ethyl-3-ethylbenzoate.
Substitution: Nitro derivatives, bromo derivatives, and sulfonic acid derivatives.
Scientific Research Applications
Chemistry: Methyl 4-ethyl-3-ethynylbenzoate is used as a building block in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science. Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of drugs targeting various diseases, such as cancer and inflammation. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-ethyl-3-ethynylbenzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an inhibitor by binding to specific enzyme active sites or receptor sites, thereby modulating biological pathways.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Interacting with receptors to modulate cellular responses.
Comparison with Similar Compounds
Methyl 4-ethylbenzoate: Similar structure but lacks the ethynyl group.
Methyl 3-ethynylbenzoate: Similar structure but lacks the ethyl group.
Methyl 4-ethynylbenzoate: Similar structure but with different positions of substituents.
Uniqueness: Methyl 4-ethyl-3-ethynylbenzoate is unique due to the presence of both an ethyl and an ethynyl group on the benzene ring, which provides distinct chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of organic chemistry and beyond.
Properties
IUPAC Name |
methyl 4-ethyl-3-ethynylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-4-9-6-7-11(12(13)14-3)8-10(9)5-2/h2,6-8H,4H2,1,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHNFZQDRNVYRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)OC)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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